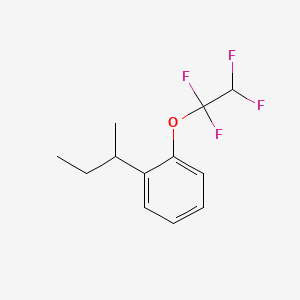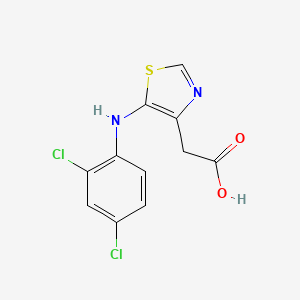
2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the thiazole ring, which significantly influences its chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiazole ring reacts with 2,4-dichlorophenylamine under suitable conditions.
Acetylation: The final step involves the acetylation of the thiazole derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each step in the synthetic route .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid
- 2-(2,4-Dichlorophenylamino-4,5-thiazolyl)acetic acid
- 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)propionic acid
Uniqueness
2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the 2,4-dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H8Cl2N2O2S |
|---|---|
Molekulargewicht |
303.2 g/mol |
IUPAC-Name |
2-[5-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-6-1-2-8(7(13)3-6)15-11-9(4-10(16)17)14-5-18-11/h1-3,5,15H,4H2,(H,16,17) |
InChI-Schlüssel |
IEMXQZVMGZRKMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=C(N=CS2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
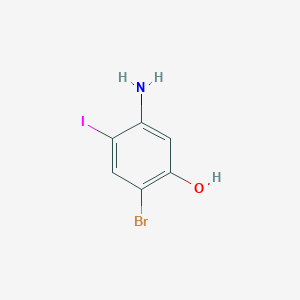
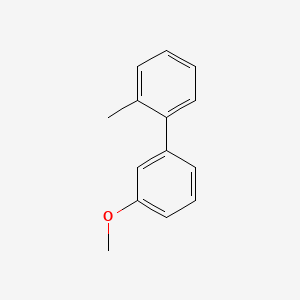

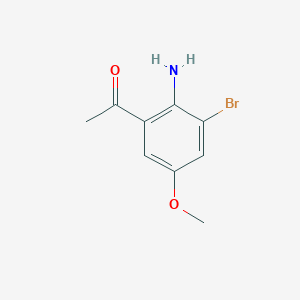
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
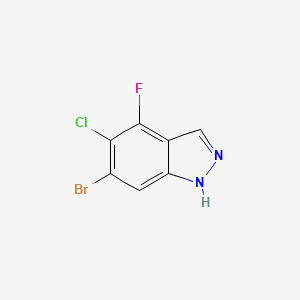
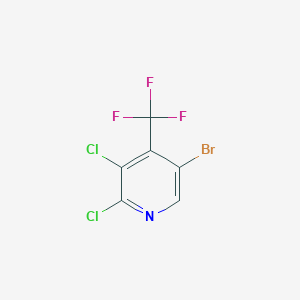
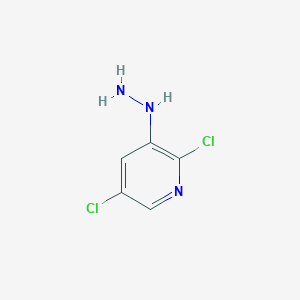

![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)


